2,5-Dichloropyridine
Overview
Description
2,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 2nd and 5th positions. This compound is a white to light yellow crystalline solid at room temperature and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
2,5-Dichloropyridine is primarily used as a reagent in organic synthesis . It is known to interact with arylboronic acids , which are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, widely used in organic chemistry to synthesize a variety of organic compounds .
Mode of Action
The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of a catalyst, specifically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . This reaction leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .
Biochemical Pathways
The compound’s ability to undergo cross-coupling reactions with arylboronic acids suggests that it may play a role in the synthesis of various organic compounds . These compounds could potentially be involved in a variety of biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its use in organic synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific conditions of the reaction it’s used in, as well as the properties of the resulting compound .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds via cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the presence of other reactants (such as arylboronic acids), the type and amount of catalyst used, and the reaction conditions (such as temperature and pH) . Proper storage is also crucial for maintaining the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
2,5-Dichloropyridine is known to undergo cross-coupling reactions with arylboronic acids in the presence of a catalyst This suggests that it can interact with various biomolecules in biochemical reactions
Molecular Mechanism
It is known to participate in cross-coupling reactions with arylboronic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloropyridine can be synthesized through several methods. One common method involves the alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures. The alkoxylated product is then chlorinated with gaseous chlorine at ambient temperatures in an aqueous suspension, using an auxiliary base, a small amount of a catalyst, and optionally an emulsifier. The reaction mixture is treated with a Vielsmeyer-Haack reagent, followed by water vapor distillation and crystallization from an alcohol-water mixture .
Industrial Production Methods: In industrial settings, this compound is typically produced through the direct chlorination of pyridine. This process involves the reaction of pyridine with chlorine gas, often in the presence of a catalyst, to selectively produce the desired dichlorinated isomer .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It undergoes cross-coupling reactions with arylboronic acids in the presence of palladium catalysts, such as [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling: Typical conditions involve the use of palladium catalysts and arylboronic acids under mild to moderate temperatures.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,5-Dichloropyridine has numerous applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
- 3,5-Dichloropyridine
Comparison: 2,5-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridine isomers, this compound is particularly useful in cross-coupling reactions and serves as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFDMFLLBCLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051765 | |
Record name | 2,5-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-09-1 | |
Record name | 2,5-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16110-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DICHLOROPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ623S5E22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 2,5-dichloropyridine?
A1: this compound (2,5-DCP) has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol. Extensive analysis of its vibrational distribution energy has been undertaken through FT-Raman, UV-Visible, and infrared Fourier transform spectroscopy, allowing for complete assignments of all vibrations [].
Q2: How does this compound behave as a building block in chemical synthesis?
A2: this compound serves as a versatile precursor in various synthetic transformations. For instance, it can be utilized to synthesize substituted azafluorenones through palladium-catalyzed auto-tandem processes that combine Suzuki or Heck coupling with direct cyclizing arylation []. Additionally, it can be employed in the synthesis of 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4) via Ni°complex-catalysed polycondensation [].
Q3: What are the applications of this compound in polymer chemistry?
A3: this compound can undergo Ni-catalyzed dehalogenation polycondensation in the presence of NaH, yielding π-conjugated poly(arylene)s []. This approach enables the creation of polymers with well-defined linkages, such as poly(2,5-diethoxybenzene-1,4-diyl) (PEOP) and poly(2,5-dibutoxybenzene-1,4-diyl) (PBOP), showcasing its utility in synthesizing novel polymeric materials.
Q4: How does the structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
A4: The position of the chlorine atoms in this compound significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. While conventionally, halides adjacent to nitrogen are more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective cross-coupling at the C4 position of 2,4-dichloropyridines []. Interestingly, under ligand-free "Jeffery" conditions, the C4 selectivity of Suzuki coupling is enhanced, even enabling C5-selective cross-couplings of this compound []. This highlights how controlling reaction conditions can alter the reactivity of specific sites within the molecule.
Q5: What is the role of this compound in lithium-sulfur battery technology?
A5: this compound demonstrates potential in enhancing the performance of lithium-sulfur (Li-S) batteries []. The molecule's two C-Cl bonds can undergo nucleophilic substitution with sulfur in lithium polysulfides (LiPSs), forming long chains. Simultaneously, its pyridine nitrogen interacts with lithium in LiPSs via Li-bonds, creating short chains. This process leads to the formation of an insoluble network that effectively regulates LiPSs and suppresses the shuttle effect, ultimately improving battery performance [].
Q6: Can computational chemistry methods provide insights into the properties of this compound?
A6: Yes, computational chemistry techniques are valuable for studying this compound. Density functional theory (DFT) calculations, particularly using the B3LYP/3-21G~* method, have been employed to investigate the gas-phase photochemical chlorination mechanism of 2-chloropyridine, offering insights into reaction pathways and product distributions []. Additionally, atoms in molecules (AIM) analysis, reduced density gradient (RDG) calculations, and electron localization function (ELF) analysis have been performed on this compound, providing a deeper understanding of its electronic properties, charge distribution, and molecular interactions [].
Q7: How is this compound utilized in the study of photocatalysis?
A7: this compound is a key starting material for synthesizing 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4), compounds that exhibit photocatalytic activity in hydrogen evolution reactions []. Studies employing techniques like γ-radiolysis, pulse radiolysis, and laser flash photolysis have elucidated the photochemical processes and mechanisms involved in these reactions [].
Q8: Are there alternative synthetic routes to introduce specific halogen atoms into pyridine derivatives, and how do they compare to using this compound as a starting material?
A8: Yes, silyl-mediated halogen/halogen displacement reactions offer an alternative route to selectively substitute halogen atoms in pyridine derivatives []. This method, utilizing reagents like bromotrimethylsilane or iodotrimethylsilane, can achieve bromine/chlorine or iodine/chlorine substitutions at specific positions in various heterocycles, including pyridines, quinolines, isoquinolines, and pyrimidines []. This approach provides a complementary strategy to using pre-functionalized this compound, expanding the scope of accessible halogenated heterocyclic compounds. The choice between these methods depends on factors such as the desired substitution pattern, substrate reactivity, and reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.